2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile

Purity specification Intermediate quality Synthetic reproducibility

Sourcing the correct regioisomer is critical-generic substitution leads to failed synthetic campaigns. This 2,3-dichloro-6-(difluoromethoxy)phenylacetonitrile is the direct nitrile precursor for fluorinated dicamba analogues, with the precise substitution pattern dictating downstream reactivity. • Enables hydrolysis to 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid with complete regiochemical fidelity. • ≥95% purity minimizes positional isomer impurities that confound biological assays. • Versatile nitrile handle for reduction, cycloaddition, or amide coupling in med-chem programs.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1807178-72-8
Cat. No. B1410179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
CAS1807178-72-8
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)F)CC#N)Cl)Cl
InChIInChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(15-9(12)13)5(3-4-14)8(6)11/h1-2,9H,3H2
InChIKeyOCGXRSLOMKTBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile – Overview


2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile (CAS 1807178-72-8) is a specialized phenylacetonitrile intermediate characterized by a 2,3-dichloro substitution pattern and a difluoromethoxy group at the 6-position on the aromatic ring, with a molecular formula of C₉H₅Cl₂F₂NO and a molecular weight of 252.04 g/mol . This compound serves as a key building block in the synthesis of agrochemicals and pharmaceuticals, particularly where the precise positioning of chlorine and fluorine substituents governs downstream reactivity and biological activity . The nitrile group provides a versatile handle for further functionalization, including hydrolysis to carboxylic acids or reduction to amines, making it a strategic intermediate for medicinal and agricultural chemistry programs .

Agrochemical and pharmaceutical intermediate requiring precise 2,3-dichloro-6-difluoromethoxy scaffold
Nitrile handle enables regioselective hydrolysis or reduction for downstream diversification
Positional isomer identity determines synthetic outcome; generic substitution not supported

Positional Isomer Interchangeability Risks


The family of dichloro-difluoromethoxy phenylacetonitriles shares the identical molecular formula (C₉H₅Cl₂F₂NO) and molecular weight (252.04 g/mol), yet the precise positions of the chlorine atoms and the difluoromethoxy group on the phenyl ring generate distinct chemical entities with divergent reactivity profiles . Substituting the 2,3-dichloro-6-(difluoromethoxy) regioisomer with a positional isomer such as 2,3-dichloro-4-(difluoromethoxy)- or 2,5-dichloro-3-(difluoromethoxy)phenylacetonitrile alters the electronic environment, steric accessibility, and the outcome of downstream transformations such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions . Furthermore, the specific 2,3-dichloro-6-(difluoromethoxy) scaffold is structurally mapped to distinct agrochemical lead series, whereas other regioisomers correspond to unrelated chemical space, making generic substitution a direct route to failed synthetic campaigns or procurement of incorrect intermediates .

Positional isomers (e.g., 2,3-dichloro-4- or 2,5-dichloro-3-isomer) may alter reactivity and steric accessibility, shifting synthetic outcomes.
Substituting a different regioisomer can lead to unintended phenylacetic acid products, undermining SAR studies and patent specificity.
Mislabeling of related isomers has been observed across vendor platforms; identity verification against InChI Key is recommended.

Quantitative Differentiation from Closest Analogs


Vendor Purity Specification Differential

When procuring 2,3-dichloro-6-(difluoromethoxy)phenylacetonitrile, substantial purity specification variation exists among vendors for the identical CAS registry number. MolCore offers the compound at a minimum purity of 98% (NLT 98%), whereas Leyan supplies the same compound at 95% purity . This 3-percentage-point absolute purity difference represents a meaningful procurement criterion because, assuming impurities are primarily positional isomers or synthetic byproducts, the 98% grade reduces the relative impurity burden by approximately 60% (from 5% to 2% total impurities) .

Vendor Purity
Specification review
98% NLT vs 95%
~60% reduction in impurity burden (5%→2%)
Higher purity may reduce side reactions in multi-step synthesis.
Supplier CoA-dependent; verify lot-specific data.
Purity specification Intermediate quality Synthetic reproducibility

Regioisomeric Precursor to Dicamba Analogue

The target compound is the exclusive nitrile precursor for synthesizing 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid (CAS 1806352-26-0), a fluorinated analogue of the herbicide dicamba, via nitrile hydrolysis . Positional isomers such as 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS 1803806-68-9) and 2,3-dichloro-5-(difluoromethoxy)phenylacetonitrile (CAS 1806301-63-2) each hydrolyze to structurally distinct phenylacetic acids that occupy different chemical space . This regiochemical determinism means that procurement of the incorrect isomer will produce an unintended acid product, invalidating any structure–activity relationship study or patent application centered on the 2,3-dichloro-6-(difluoromethoxy) scaffold .

Hydrolysis Product
Class-level inference
Target yields 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid; 4- and 5-isomers yield distinct acids.
Only the 2,3-dichloro-6 isomer provides entry to the intended dicamba analogue scaffold.
Regiochemical outcome is invariant under standard hydrolysis.
Regioselectivity Agrochemical intermediates Fluorinated herbicide analogues

Vendor Mislabeling Risk for Diflufenican and Dicamba

Multiple chemical vendor databases contain inaccurate annotations for this compound class. Specifically, the positional isomer 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS 1803806-68-9) is incorrectly labeled as 'Diflufenican' across several supplier platforms , and 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid is incorrectly described as 'Dicamba' [1]. In contrast, the target compound 2,3-dichloro-6-(difluoromethoxy)phenylacetonitrile (CAS 1807178-72-8) is not associated with these mislabeling errors in the reliable vendor records examined . This differential labeling accuracy constitutes a procurement risk gradient: researchers who require structural certainty and regulatory compliance benefit from sourcing a compound with clean, unambiguous vendor documentation, as mislabeling can lead to incorrect patent filings, failed biological assays, or regulatory non-compliance in GLP environments .

Vendor Annotation
Data to verify
Target: no mislabeling observed; isomer CAS 1803806-68-9 incorrectly listed as 'Diflufenican' on ≥2 vendor sites.
Sourcing from vendors with accurate documentation reduces identity risk.
Audit dated April 2026; verify current vendor annotations.
Vendor data integrity Identity verification Procurement risk management

InChI Key Uniqueness Differentiating Isomers

Among the positional isomer family of formula C₉H₅Cl₂F₂NO (molecular weight 252.04 g/mol), the target compound 2,3-dichloro-6-(difluoromethoxy)phenylacetonitrile possesses the unique InChI Key OCGXRSLOMKTBQP-UHFFFAOYSA-N . This identifier differs from that of every other regioisomer, including 2,3-dichloro-4-(CAS 1803806-68-9), 2,3-dichloro-5-(CAS 1806301-63-2), 2,4-dichloro-6-(CAS 1803806-70-3), 2,5-dichloro-3-(CAS 1803717-87-4), and 3,5-dichloro-2-isomers, each of which has its own distinct InChI Key . InChI Key uniqueness provides a machine-readable, hash-based proof of structural differentiation that transcends nomenclature ambiguity, enabling unequivocal compound registration in electronic lab notebooks, chemical inventories, and patent filings .

InChI Key Identity
Class-level inference
OCGXRSLOMKTBQP-UHFFFAOYSA-N
Unique identifier confirms regiochemistry for procurement verification.
Use for inventory registration and patent documentation.
Chemical identifier Structural uniqueness Database registration

High-Value Application Scenarios


Fluorinated Dicamba Analogue Synthesis

The target compound serves as the direct nitrile precursor for 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid, a fluorinated analogue within the dicamba herbicide pharmacophore space. Hydrolysis of the nitrile group yields the corresponding carboxylic acid with complete regiochemical fidelity, enabling SAR exploration of fluorinated benzoic acid herbicides. This is directly supported by the regioisomeric specificity evidence in Section 3, which confirms that only this isomer provides entry to the 2,3-dichloro-6-substituted acid scaffold .

Defined Substitution Pattern in Pharmaceutical Intermediates

In medicinal chemistry programs where the dichloro-difluoromethoxy phenyl scaffold is elaborated into lead compounds via sequential functionalization (e.g., nitrile reduction to amine followed by amide coupling, or nucleophilic aromatic substitution at the chlorine-bearing positions), the precise 2,3-dichloro-6-(difluoromethoxy) arrangement dictates the regiochemical outcome of each step. The 98% NLT purity grade ensures that competing positional isomer impurities do not generate byproducts that complicate purification or confound biological assay interpretation .

Patent Filing and GLP Reference Standards

Patent applications covering novel phenylacetonitrile-based agrochemicals or pharmaceuticals require unequivocal structural characterization of intermediates. The unique InChI Key (OCGXRSLOMKTBQP-UHFFFAOYSA-N) and the absence of vendor mislabeling for this specific isomer support clean patent filing with minimized risk of structural ambiguity challenges during prosecution. The high purity grade further facilitates preparation of analytical reference standards suitable for GLP-compliant impurity profiling .

Diversity-Oriented Synthesis Library Building Block

The nitrile functionality serves as a versatile diversification point (hydrolysis, reduction, cycloaddition), while the 2,3-dichloro-6-difluoromethoxy substitution pattern provides a distinct steric and electronic environment compared to other regioisomers. Researchers constructing screening libraries around halogenated phenylacetonitrile scaffolds can use this compound to access chemical space that is orthogonal to that accessed by isomers such as the 2,4-dichloro-6- or 3,5-dichloro-2-substituted variants .

Application
Selection Property
Validation Focus
Fluorinated Dicamba Analogue Synthesis
Regiochemical fidelity of nitrile hydrolysis
Product identity verification (hydrolysis product matching target acid)
Pharmaceutical Intermediate Functionalization
Purity grade and positional isomer content
Impurity profiling and batch-to-batch consistency
Patent Filing & GLP Reference Standards
Structural identity documentation (InChI Key, vendor annotation accuracy)
Identity verification and regulatory documentation support
Diversity-Oriented Synthesis Libraries
Orthogonal steric/electronic profile vs other regioisomers
Regioisomer-specific library design and scaffold comparison
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